4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-12-4-7-5(6)1-2-13-7/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGYNZPZYNEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-88-8 | |
| Record name | 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the trifluoromethylation of a suitable pyridine precursor. One common method is the trifluoromethylation of 4-iodobenzene, which involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium salts . The reaction conditions often include the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from the reactions of this compound include N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolo[2,3-C]pyridine structure with a trifluoromethyl group that enhances lipophilicity and metabolic stability. This unique configuration allows for significant interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of 4-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine exhibit potent anticancer properties. The trifluoromethyl group plays a crucial role in enhancing the compound's efficacy against various cancer cell lines.
- Case Study : A study demonstrated that modifications to the para position of the phenyl ring significantly influenced potency against specific kinases involved in cancer progression. For instance, compounds synthesized showed IC50 values ranging from 4.5 to 9.5 µM against ovarian and breast cancer cell lines .
| Compound Name | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | FMS Kinase | 5.0 |
| Derivative A | NAMPT | 6.5 |
| Derivative B | Other Kinases | 8.0 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are implicated in various inflammatory diseases.
- Case Study : Research found that certain derivatives inhibited MMP-2 and MMP-9 with IC50 values as low as 3 nM, indicating strong potential for treating conditions like arthritis and metastatic cancer .
| Compound Name | MMP Target | IC50 (nM) |
|---|---|---|
| Derivative C | MMP-2 | 3 |
| Derivative D | MMP-9 | 12 |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against pathogens such as Mycobacterium tuberculosis.
- Case Study : Compounds were synthesized and tested for their ability to inhibit the InhA enzyme critical for mycolic acid synthesis in M. tuberculosis. Some derivatives exhibited MIC values below 25 µM, proving effective against resistant strains .
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| Derivative E | <25 | M. tuberculosis |
| Derivative F | <30 | M. smegmatis |
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that include:
- Electrophilic Aromatic Substitution : The trifluoromethyl group facilitates electrophilic reactions.
- Nucleophilic Substitution : Reactions at the nitrogen atom allow for functional group modifications.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The pyrrolopyridine scaffold varies based on ring junction positions (e.g., [2,3-b], [2,3-c], or [2,3-d]), which influence electronic properties and reactivity. Key comparisons include:
4-Chloro-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0):
6-Chloro-3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5):
1H-Pyrrolo[2,3-c]pyridine Derivatives :
Physicochemical Properties
NMR Shifts :
- 4-CF₃ Derivatives : Aromatic protons in 4-CF₃-pyrrolo[2,3-C]pyridine exhibit downfield shifts due to the electron-withdrawing CF₃ group (e.g., δ ~8.9–8.7 ppm for HetH) .
- 5-CF₃ Analogues : In 5-(4-CF₃Ph)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c), aromatic protons resonate at δ 8.93 (s, HetH) and 8.05 (d, PhH), indicating stronger deshielding .
Solubility and Stability :
Biological Activity
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structure of this compound includes a pyrrolo[2,3-C]pyridine core with a trifluoromethyl substituent at the 4-position. This configuration is crucial for its biological activity as it influences the compound's binding affinity and interaction with cellular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrrolo[2,3-C]pyridine can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, which are critical in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still being elucidated. It is believed to interact with key molecular targets within cells, including:
- Fibroblast Growth Factor Receptors (FGFRs) : Compounds similar to this compound have shown potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, a derivative demonstrated IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong potential as a therapeutic agent in cancer treatment .
- Cellular Pathways : The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular signaling pathways involved in inflammation and tumorigenesis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- FGFR Inhibition :
- Antitumor Activity :
- Inflammation Modulation :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo[2,3-C]pyridine core with trifluoromethyl group | Anticancer properties; kinase inhibition |
| Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Contains sulfonyl group | Potential anti-inflammatory effects |
| 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Bromo and nitro groups | Investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
